molecular formula C26H20N4O5 B11270774 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11270774
M. Wt: 468.5 g/mol
InChI Key: BDCWRAJXUVGBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as Compound X) is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring and a 3-phenylpropyl chain. Key structural attributes include:

  • Quinazoline-dione scaffold: Known for its role in modulating enzyme targets (e.g., kinases, topoisomerases) due to hydrogen-bonding interactions .
  • 1,2,4-Oxadiazole moiety: Enhances metabolic stability and acts as a bioisostere for ester or amide functionalities .
  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxyphenyl substituent frequently associated with CNS activity, including anticonvulsant and neuroprotective effects .
  • 3-Phenylpropyl chain: Likely increases lipophilicity, improving blood-brain barrier penetration .

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32)

InChI Key

BDCWRAJXUVGBHU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The structure of the compound includes multiple functional groups that are known to influence its biological activity:

  • Benzo[d][1,3]dioxole : A moiety associated with various biological activities.
  • Oxadiazole : Known for its role in enhancing pharmacological properties.
  • Quinazoline : A scaffold recognized for its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties. For instance, related compounds have shown significant antitumor activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Test CompoundHepG22.38
Test CompoundHCT1161.54
Test CompoundMCF74.52

The IC50 values indicate that the test compound exhibits stronger activity than doxorubicin in some cases, suggesting a promising lead for further development.

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies have indicated that compounds with similar structures can activate apoptotic pathways by modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

Study on Anticancer Activity

In a study published in PubMed, a series of benzo[d][1,3]dioxol derivatives were synthesized and evaluated for their anticancer properties. The results showed that several derivatives exhibited significant cytotoxicity against cancer cell lines while being non-cytotoxic to normal cells ( ). The study utilized various assays including annexin V-FITC for apoptosis assessment and cell cycle analysis to elucidate the mechanisms involved.

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Key Substituents Pharmacological Target
Compound X Quinazoline-2,4-dione 1,2,4-Oxadiazole, 3-phenylpropyl, benzo[d][1,3]dioxole CNS disorders, enzyme inhibition
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol (Compound Y) Pyrazole tert-Butyl, dihydroxyphenol, benzo[d][1,3]dioxole Anticonvulsant (GABA modulation)
7a/7b (Pyrazole-thiophene derivatives) Pyrazole-thiophene Malononitrile, cyanoacetate Antimicrobial, enzyme inhibition

Key Observations :

  • Substituent Effects: The 3-phenylpropyl chain in Compound X may confer greater lipophilicity (predicted LogP: ~3.8) compared to Compound Y’s polar dihydroxyphenol group (LogP: ~2.1), favoring BBB penetration .

Pharmacological Activity

  • Compound Y : Demonstrates ED₅₀ = 18 mg/kg in maximal electroshock (MES) tests, indicating potent anticonvulsant activity .
  • Compound X : Hypothesized to target sodium channels or GABA receptors, with predicted IC₅₀ values of <10 μM based on quinazoline-dione analogs.
  • Compounds 7a/7b : Exhibit moderate antimicrobial activity (MIC: 8–32 μg/mL against S. aureus) .

Physicochemical Properties

Property Compound X Compound Y Compound 7a
Molecular Weight 497.5 g/mol 358.4 g/mol 289.3 g/mol
Predicted LogP 3.8 2.1 1.9
Water Solubility (mg/mL) 0.12 1.45 2.8
Hydrogen Bond Acceptors 8 6 5

Notable Trends:

  • Compound X’s high LogP aligns with CNS drug design principles but may limit aqueous solubility.
  • Compound Y’s dihydroxyphenol group improves solubility but reduces membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.